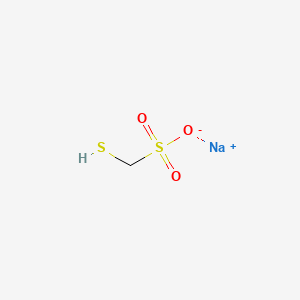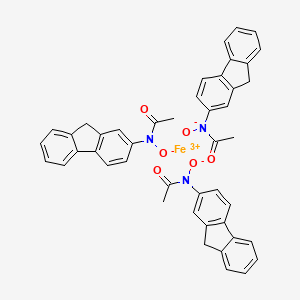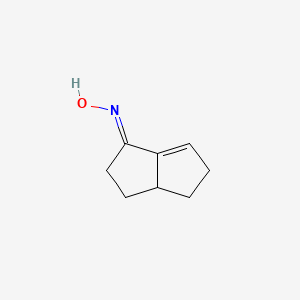
Hexahydropentalenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydropentalenone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine functional group attached to a carbonyl compound. Oximes are known for their significant roles in various chemical and biological processes, including their use as intermediates in organic synthesis and their potential therapeutic applications .
Preparation Methods
Hexahydropentalenone oxime can be synthesized through several methods. One common synthetic route involves the reaction of hexahydropentalenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and may require heating to facilitate the formation of the oxime . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Hexahydropentalenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include nitrile oxides, amines, and substituted oximes .
Scientific Research Applications
Hexahydropentalenone oxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexahydropentalenone oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, by displacing the phosphoryl moiety from the enzyme . This reactivation process is crucial in the treatment of organophosphate poisoning. Additionally, oximes can act as nucleophiles, participating in various chemical reactions that modify biological molecules .
Comparison with Similar Compounds
Hexahydropentalenone oxime can be compared with other oxime compounds such as pralidoxime, obidoxime, and methoxime. These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and efficacy . For instance:
Pralidoxime: Commonly used as an antidote for organophosphate poisoning.
Obidoxime: Known for its broader spectrum of activity against different organophosphates.
Methoxime: Used in the synthesis of various pharmaceuticals and agrochemicals.
This compound is unique in its specific chemical structure, which may confer distinct reactivity and biological activity compared to other oximes .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(NE)-N-(3,3a,4,5-tetrahydro-2H-pentalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c10-9-8-5-4-6-2-1-3-7(6)8/h3,6,10H,1-2,4-5H2/b9-8+ |
InChI Key |
LKWBNXMRGFMGFQ-CMDGGOBGSA-N |
Isomeric SMILES |
C1CC2CC/C(=N\O)/C2=C1 |
Canonical SMILES |
C1CC2CCC(=NO)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


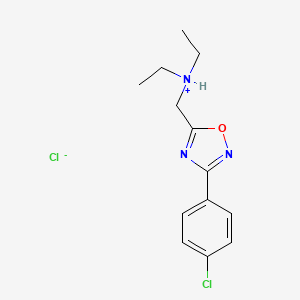
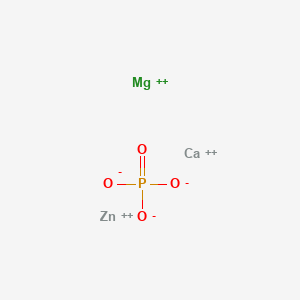
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)
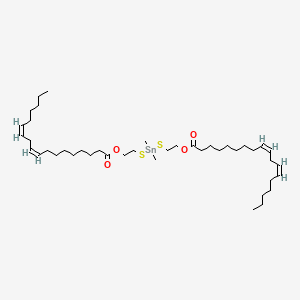
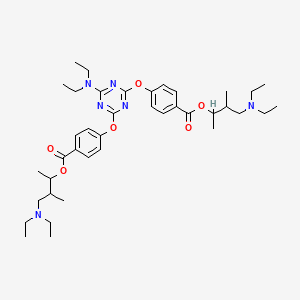
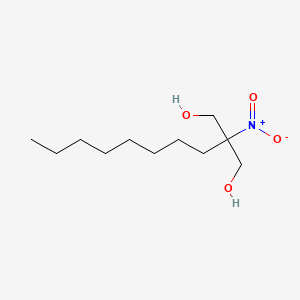
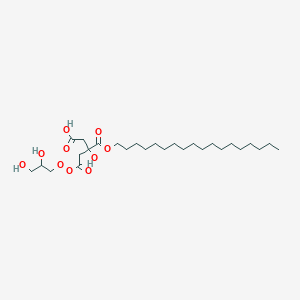
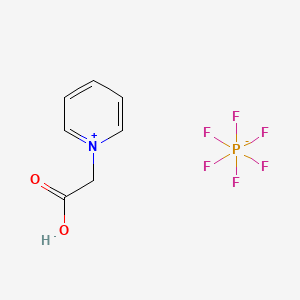
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
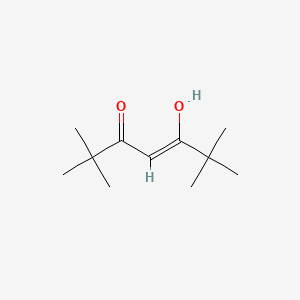

![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
